molecular formula C13H20N2O2 B12125448 3-(4-Ethoxyphenyl)-1,1-diethylurea CAS No. 1461-82-1

3-(4-Ethoxyphenyl)-1,1-diethylurea

Cat. No.: B12125448
CAS No.: 1461-82-1
M. Wt: 236.31 g/mol
InChI Key: VMWSLMQVVBHWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-1,1-diethylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethoxyphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-1,1-diethylurea typically involves the reaction of 4-ethoxyaniline with diethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-1,1-diethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-Ethoxyphenyl)-1,1-diethylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-1,1-diethylurea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-1,1-diethylurea
  • 3-(4-Chlorophenyl)-1,1-diethylurea
  • 3-(4-Nitrophenyl)-1,1-diethylurea

Uniqueness

3-(4-Ethoxyphenyl)-1,1-diethylurea is unique due to the presence of the ethoxy group, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

1461-82-1

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1,1-diethylurea

InChI

InChI=1S/C13H20N2O2/c1-4-15(5-2)13(16)14-11-7-9-12(10-8-11)17-6-3/h7-10H,4-6H2,1-3H3,(H,14,16)

InChI Key

VMWSLMQVVBHWMV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC1=CC=C(C=C1)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.